Home > Products > Screening Compounds P121583 > 5-Cyclopropyl-1-(pyridin-2-yl)-1h-pyrazole-4-carboxylic acid
5-Cyclopropyl-1-(pyridin-2-yl)-1h-pyrazole-4-carboxylic acid - 1152975-89-7

5-Cyclopropyl-1-(pyridin-2-yl)-1h-pyrazole-4-carboxylic acid

Catalog Number: EVT-3221985
CAS Number: 1152975-89-7
Molecular Formula: C12H11N3O2
Molecular Weight: 229.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound can be classified as a pyrazole derivative, which is a five-membered ring structure containing two nitrogen atoms. Pyrazoles are often utilized in various pharmaceutical applications due to their ability to interact with biological targets. The specific structure of 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid suggests potential roles in drug development, particularly in targeting specific enzymes or receptors involved in disease processes.

Synthesis Analysis

The synthesis of 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves several key steps:

  1. Formation of the Pyrazole Ring: The initial step often includes the reaction of hydrazine derivatives with appropriate carbonyl compounds. For instance, using cyclopropyl ketones in the presence of hydrazine can yield the core pyrazole structure.
  2. Carboxylic Acid Functionalization: The introduction of the carboxylic acid group at the 4-position can be achieved through various methods, including oxidation reactions or direct carboxylation techniques.
  3. Pyridine Substitution: The incorporation of the pyridine moiety can involve nucleophilic substitution reactions where pyridine derivatives react with the activated pyrazole intermediate.
  4. Final Purification: The crude product is typically purified using crystallization or chromatography techniques to obtain the desired compound in high purity.

These synthetic routes may vary based on the availability of starting materials and desired yields, but they generally follow established organic synthesis protocols for heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can be described as follows:

  • Molecular Formula: C₁₁H₁₃N₃O₂
  • Molecular Weight: Approximately 219.25 g/mol
  • Structural Features:
    • A five-membered pyrazole ring containing two nitrogen atoms.
    • A cyclopropyl group attached at the 5-position.
    • A pyridine ring at the 1-position.
    • A carboxylic acid functional group at the 4-position.
Chemical Reactions Analysis

5-Cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can participate in various chemical reactions:

  1. Acid-Base Reactions: The carboxylic acid group can act as a proton donor, making it reactive towards bases.
  2. Esterification: This compound can undergo esterification reactions with alcohols to form esters, which may enhance its solubility and bioavailability.
  3. Nucleophilic Substitution: The electrophilic nature of the pyridine nitrogen allows for nucleophilic attacks by other reagents, leading to further functionalization.
  4. Condensation Reactions: It can also participate in condensation reactions, forming larger molecular frameworks that could have enhanced pharmacological properties .
Mechanism of Action

The mechanism of action for 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is likely related to its ability to interact with specific biological targets:

  1. Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways or signaling cascades.
  2. Receptor Modulation: It could modulate receptor activity by binding to active sites or allosteric sites on proteins, influencing cellular responses.
  3. Antioxidant Activity: Due to its structural features, it may exhibit antioxidant properties by scavenging free radicals or chelating metal ions .
Physical and Chemical Properties Analysis

The physical and chemical properties of 5-cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in polar solvents such as water and ethanol; insoluble in non-polar solvents.
  • Melting Point: Specific melting point data would be determined through experimental methods.

These properties are crucial for determining its usability in pharmaceutical formulations and interactions with biological systems .

Applications

5-Cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has potential applications in various fields:

  1. Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting specific diseases.
  2. Agricultural Chemistry: Its derivatives could be explored for use as agrochemicals or pesticides due to their biological activity.
  3. Material Science: The compound's unique properties might find applications in developing advanced materials or coatings.
Introduction & Significance of Pyrazole-Carboxylic Acid Derivatives in Medicinal Chemistry

Pyrazole-carboxylic acid derivatives represent a privileged scaffold in contemporary drug discovery, with 5-Cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid exemplifying the strategic integration of bioactive heterocycles. Characterized by the IUPAC name 5-cyclopropyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid (CAS: 1496108-57-6) [6], this compound features a pyrazole core substituted at N1 with a pyridinyl ring, at C5 with a cyclopropyl group, and at C4 with a carboxylic acid functionality. Its molecular formula is C₁₂H₁₁N₃O₂, with a molecular weight of 229.24 g/mol . The structural architecture incorporates three pharmacologically significant elements: 1) The pyrazole ring as a heterocyclic nucleus enabling diverse binding interactions; 2) The carboxylic acid group conferring hydrogen-bonding capability and modulating solubility; 3) The cyclopropyl and pyridinyl substituents enhancing three-dimensionality and target engagement potential. This molecular framework aligns with the broader class of pyrazole-4-carboxylic acids, which have demonstrated exceptional versatility in interacting with biological targets through hydrogen bonding, π-stacking, and metal coordination [7] [9].

Table 1: Key Identifiers of 5-Cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic Acid

PropertyValue
IUPAC Name5-cyclopropyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid
CAS Number1496108-57-6
Molecular FormulaC₁₂H₁₁N₃O₂
Molecular Weight229.24 g/mol
InChI KeyQNXCBZBVGWLWCK-UHFFFAOYSA-N
Canonical SMILESOC(=O)C1=CN(N=C1C2CC2)C3=NC=CC=C3
Storage ConditionsRefrigerated

Role of Pyrazole-Carboxylic Acid Motifs in Bioactive Compound Design

The pyrazole-4-carboxylic acid moiety serves as a multifunctional pharmacophore enabling precise molecular interactions with biological targets. The carboxylic acid group provides strong hydrogen-bonding capacity, often forming critical salt bridges with basic amino acid residues (e.g., lysine, arginine) in enzymatic binding pockets. This functionality enhances water solubility and influences pharmacokinetic properties, particularly bioavailability and distribution [7] [10]. Concurrently, the pyrazole ring acts as a rigid planar heterocycle that facilitates π-π stacking interactions with aromatic residues (phenylalanine, tyrosine, tryptophan) in protein targets. Its dual nitrogen atoms offer additional hydrogen-bonding sites and enable metal coordination in metalloenzyme targets [7].

Structural analyses of bioactive pyrazole derivatives reveal consistent patterns of target engagement. In sGC (soluble guanylate cyclase) activators like those described in patent EP3164399A1, the pyrazole-4-carboxylic acid moiety anchors the molecule through hydrogen bonding with catalytic residues, while adjacent substituents modulate potency and selectivity [3]. Similarly, kinase inhibitors leverage the pyrazole-carboxylic acid scaffold to occupy the adenine-binding pocket of ATP-binding sites through complementary hydrogen bonding [7]. The regiochemistry of substitution significantly influences bioactivity; the 1,3,5-trisubstitution pattern in 5-Cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid positions the carboxylic acid at C4 for optimal vectorial orientation toward target residues. This strategic placement is evident in optimized drug candidates where C4-carboxylic acids demonstrate superior target affinity compared to other positional isomers [7] [9].

Table 2: Comparative Bioactivity of Pyrazole Carboxylic Acid Derivatives

Compound ClassBiological ActivityKey Structural Features
1H-Pyrazole-4-carboxylic acidsSoluble guanylate cyclase activationC4-COOH, N1-aryl, C5-cyclopropyl
1,5-Diarylpyrazole-3-carboxylic acidsCOX-2 inhibition (e.g., Celecoxib)C3-COOH, N1-aryl, C5-aryl
1-Alkylpyrazole-4-carboxylic acidsMonoacylglycerol lipase inhibitionC4-COOH, N1-alkyl, C5-trifluoromethyl

Significance of Cyclopropyl and Pyridinyl Substituents in Molecular Recognition

The cyclopropyl group at the C5 position introduces critical three-dimensionality and electronic effects that enhance target complementarity. This smallest carbocyclic ring adopts a high strain conformation (bond angles ~60° vs. ideal tetrahedral 109.5°) that creates unique steric and electronic properties. The cyclopropyl's C-H bonds exhibit enhanced σ-donor character, enabling stronger C-H···O hydrogen bonds with carbonyl groups in protein targets [7]. Additionally, the cyclopropyl moiety enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the C5 position, a common metabolic vulnerability in alkyl-substituted pyrazoles [2] [7]. In 5-Cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, this substituent occupies a spatially constrained region of target binding pockets, displacing water molecules and increasing binding entropy—a phenomenon quantified in thermodynamic studies of cyclopropyl-containing inhibitors [3].

The pyridin-2-yl group at N1 provides a versatile hydrogen-bond acceptor system and enables metal coordination. The sp²-hybridized nitrogen at the ortho position participates in directional hydrogen bonding with serine, threonine, or backbone amide protons in target proteins. This nitrogen's position is geometrically optimized for bidentate interactions when combined with the adjacent carboxylic acid [3] [6]. The pyridine ring also facilitates π-stacking with phenylalanine residues and enables water-mediated hydrogen bonding networks at protein interfaces. In metal-dependent enzymes, the pyridyl nitrogen can coordinate catalytic metals (e.g., zinc in metalloproteases), as demonstrated in molecular docking studies of related compounds [3] [9]. The electronic effects of this heteroaryl substituent influence the pyrazole ring's electron density, modulating the carboxylic acid's pKa and thus its ionization state under physiological conditions—a critical factor for membrane permeability and target binding [6].

Historical Development of Pyrazole-Based Pharmacophores

The medicinal evolution of pyrazole derivatives spans over a century, beginning with Ludwig Knorr's pioneering synthesis of pyrazoles via condensation of 1,3-dicarbonyl compounds with hydrazines in 1883 [7]. This foundational methodology enabled systematic exploration of pyrazole medicinal chemistry throughout the 20th century. The 1960s witnessed the emergence of first-generation pyrazole drugs like phenylbutazone (anti-inflammatory) and betazole (H₂ receptor agonist), establishing the scaffold's pharmaceutical relevance [7]. A transformative advancement occurred in the 1990s with the development of Celecoxib, a selective COX-2 inhibitor featuring a 1,5-diarylpyrazole structure that demonstrated improved gastrointestinal safety over nonsteroidal anti-inflammatory drugs [7].

The late 1990s-early 2000s marked the golden age of pyrazole pharmacophore optimization, exemplified by the discovery of Rimonabant, a 1,3,5-trisubstituted pyrazole cannabinoid receptor antagonist approved for obesity treatment. Rimonabant's molecular architecture—specifically its C5 4-chlorophenyl group, C3 carboxamide, and N1 piperidinyl substitution—established the blueprint for advanced pyrazole derivatives [7]. Concurrently, synthetic methodologies expanded beyond Knorr condensations to include dipolar cycloadditions, multicomponent reactions, and transition metal-catalyzed couplings, enabling access to previously inaccessible substitution patterns [7]. Patent EP3164399A1 (2017) represents contemporary innovation, disclosing thiophen-2-yl-pyridin-2-yl-1H-pyrazole-4-carboxylic acid derivatives as soluble guanylate cyclase activators for glaucoma treatment—a direct conceptual precursor to 5-Cyclopropyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid [3]. The cyclopropyl substitution strategy has gained prominence in the last decade as crystallographic studies revealed its superior binding pocket occupancy compared to linear alkyl groups [7].

Table 3: Historical Milestones in Pyrazole-Based Drug Development

Time PeriodKey DevelopmentsRepresentative Agents
1883Knorr condensation discoveredSynthetic pyrazoles
1960sFirst therapeutic pyrazoles marketedPhenylbutazone, Betazole
1990sCOX-2 selective inhibitors developedCelecoxib
2000s1,3,5-Trisubstituted pyrazoles for CNS targetsRimonabant, CDPPB
2010sCyclopropyl-substituted pyrazoles for enzyme activationsGC activators (EP3164399A1)

Properties

CAS Number

1152975-89-7

Product Name

5-Cyclopropyl-1-(pyridin-2-yl)-1h-pyrazole-4-carboxylic acid

IUPAC Name

5-cyclopropyl-1-pyridin-2-ylpyrazole-4-carboxylic acid

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

InChI

InChI=1S/C12H11N3O2/c16-12(17)9-7-14-15(11(9)8-4-5-8)10-3-1-2-6-13-10/h1-3,6-8H,4-5H2,(H,16,17)

InChI Key

QNXCBZBVGWLWCK-UHFFFAOYSA-N

SMILES

C1CC1C2=C(C=NN2C3=CC=CC=N3)C(=O)O

Canonical SMILES

C1CC1C2=C(C=NN2C3=CC=CC=N3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.